molecular formula C13H8BrNOS B12433748 3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one

3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one

Cat. No.: B12433748
M. Wt: 306.18 g/mol
InChI Key: ZGCKMTQNGWQKEN-UHFFFAOYSA-N
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Description

3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one is a synthetic organic compound that features a bromothiophene moiety attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one typically involves the condensation of 3-bromothiophene-2-carbaldehyde with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced indole or thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromothiophene moiety may facilitate binding to certain enzymes or receptors, while the indole core can interact with nucleic acids or proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-bromothiophene-2-carbaldehyde: A precursor in the synthesis of 3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one.

    Indole-2-one: The core structure of the compound.

    3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: A related compound used in material science.

Uniqueness

This compound is unique due to the combination of the bromothiophene and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8BrNOS

Molecular Weight

306.18 g/mol

IUPAC Name

3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C13H8BrNOS/c14-10-5-6-17-12(10)7-9-8-3-1-2-4-11(8)15-13(9)16/h1-7H,(H,15,16)

InChI Key

ZGCKMTQNGWQKEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CS3)Br)C(=O)N2

Origin of Product

United States

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